5-Chloro-3-methyl-1,2,4-triazine

Description

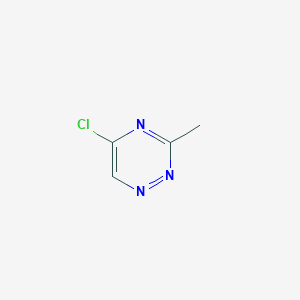

5-Chloro-3-methyl-1,2,4-triazine is a heterocyclic compound featuring a six-membered aromatic ring containing three nitrogen atoms (positions 1, 2, and 4) with substituents at positions 3 (methyl group) and 5 (chlorine atom). This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal and synthetic chemistry. The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the methyl group contributes to lipophilicity, influencing pharmacokinetic behavior .

Properties

IUPAC Name |

5-chloro-3-methyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3/c1-3-7-4(5)2-6-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGLUZMURQUZOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-1,2,4-triazine typically involves the chlorination of 3-methyl-1,2,4-triazine. One common method is the reaction of 3-methyl-1,2,4-triazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-methyl-1,2,4-triazine+SOCl2→this compound+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-1,2,4-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the nitrogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) are commonly used.

Electrophilic Addition: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be employed under controlled conditions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted triazines, where the chlorine atom is replaced by the nucleophile.

Electrophilic Addition: The products are typically addition compounds with electrophiles added to the nitrogen atoms.

Scientific Research Applications

While the specific compound "5-Chloro-3-methyl-1,2,4-triazine" is not detailed in the provided search results, the broader applications of triazine compounds, particularly 1,2,4-triazines, can be inferred from the search results.

Triazine Applications

Triazine derivatives exhibit a wide range of effects on biological systems, including antibacterial, antiviral, antimycobacterial, and anticancer activities . They interact with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .

Antimicrobial Agents

1,2,4-Triazoles and their fused heterocyclic derivatives possess various bioactivities, such as antibacterial and antifungal properties . Some synthesized clinafloxacin-triazole hybrids have demonstrated good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole . Certain ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have also shown higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin and ciprofloxacin .

Anticancer Activity

Triazine compounds can be used to treat or inhibit the growth of cancer cells . Certain N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives have shown cytotoxic activity toward human cancer cell lines, including HCT-116, HeLa, and MCF-7 . These compounds can inhibit cell proliferation by increasing the number of apoptotic cells . Novel 1,2,4-amino-triazine compounds have been screened and shown to reduce cell growth with selectivity against KRAS-mutant PDAC PSN-1 in cell models . These derivatives target PDK1 enzymatic activity and exhibit cytotoxic effects, encouraging further development of analogs against PDAC .

Other Activities

Beyond antimicrobial and anticancer activities, 1,2,4-triazoles have been reported to possess neuroprotectant, antioxidant, antimalarial, antileishmanial, anti-urease, antiviral, anticonvulsant, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-3-methyl-1,2,4-triazine and related triazine derivatives:

Structural and Functional Insights

- Substituent Effects: Chlorine vs. Acyl Groups: Chlorine at C5 (as in this compound) enhances electrophilicity, facilitating nucleophilic attacks, whereas acyl groups (e.g., 5-acyl derivatives) improve binding to fungal CYP51 via hydrogen bonding and hydrophobic interactions . Methyl vs.

- Pharmacokinetic Profiles: Triazine derivatives generally exhibit favorable ADME/T properties. For example, 1,2,4-triazine analogs are non-substrates for P-glycoprotein (P-gp), suggesting low efflux and high bioavailability. However, chlorine substituents may increase CYP450 inhibition risks, as seen in other chlorinated compounds .

Biological Activity :

- Antifungal : 5-Acyl-3-methylsulfamyl-1,2,4-triazine derivatives demonstrate superior binding to Candida CYP51 compared to fluconazole, with binding energies of -9.2 kcal/mol vs. -8.1 kcal/mol . Molecular dynamics simulations confirm stable interactions (RMSD < 2 Å over 10 ns) .

- Anticancer : Phosphorus/sulfur-containing triazines (e.g., thiadiazaphosphinine-3-thiones) show activity against cancer cells, likely via interference with nucleotide synthesis or DNA repair pathways .

Biological Activity

5-Chloro-3-methyl-1,2,4-triazine is a compound belonging to the triazine family, which has garnered significant attention due to its diverse biological activities. This article summarizes the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

This compound features a triazine ring structure that is known for its reactivity and ability to form various derivatives. The presence of chlorine and methyl groups at specific positions enhances its biological activity by influencing molecular interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The following table summarizes key findings from various studies regarding its cytotoxic effects against different cancer cell lines:

The compound exhibits a dose-dependent increase in apoptotic cells across multiple cancer cell lines, suggesting a robust mechanism for inducing cell death. Notably, the presence of specific substituents on the triazine ring has been shown to enhance cytotoxicity.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. A study evaluated various triazine derivatives for their antibacterial effects, revealing that some compounds exhibited potent activity against Gram-positive and Gram-negative bacteria while maintaining low hemolytic activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings indicate that modifications of the triazine structure can lead to enhanced antimicrobial properties.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes critical for cancer cell proliferation and survival.

- Apoptosis Induction : It triggers apoptotic pathways by modulating the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins.

- Cell Cycle Arrest : There is evidence that triazine derivatives can induce cell cycle arrest in cancer cells, further contributing to their cytotoxic effects.

Case Studies

Several case studies have been documented that illustrate the therapeutic potential of this compound:

- A study involving a series of synthesized triazine derivatives showed that specific modifications led to improved anticancer activity against pancreatic cancer cells compared to standard chemotherapeutics like gemcitabine .

- Another investigation into the structure-activity relationship (SAR) of triazines revealed that certain substituents significantly enhance both cytotoxicity and selectivity towards cancer cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.